Product packaging for 1-Salicylate glucuronide(Cat. No.:CAS No. 7695-70-7)

1-Salicylate glucuronide

Numéro de catalogue: B022638
Numéro CAS: 7695-70-7
Poids moléculaire: 314.24 g/mol
Clé InChI: JSCWDKKMLIQCMR-CDHFTJPESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Salicylate Glucuronide, also known as Salicylic Acid β-D-O-Glucuronide (CAS 7695-70-7), is a primary phase II metabolite of salicylic acid, which is itself the active metabolite of aspirin (acetylsalicylic acid). This conjugate is formed in the liver via glucuronidation, a metabolic process catalyzed by UDP-glucuronosyltransferases (UGTs), which facilitates the elimination of salicylic acid from the body. Research indicates that multiple UGT isoforms, including UGT1A1, 1A3, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, and notably UGT2B7 for acyl glucuronide formation, contribute to the glucuronidation of salicylic acid, producing both phenolic and acyl glucuronide conjugates. The formation of this compound is a critical detoxification and excretion pathway, as it increases the water solubility of the compound, promoting its renal clearance and thereby terminating its pharmacological activity. Key Research Applications: • Drug Metabolism Studies: Investigating the pharmacokinetics and clearance pathways of aspirin and salicylic acid. • Enzyme Kinetics: Serving as a standard to study the activity and polymorphism of UDP-glucuronosyltransferases (UGTs). • Drug-Drug Interactions: Researching mutual inhibition in glucuronide formation, which can affect the metabolism of co-administered drugs. • Toxicology: Understanding how glucuronidation influences drug disposition and elimination. • Analytical Reference Standard: Use in LC-MS/MS and other analytical methods for the quantification of salicylic acid metabolites in biological samples. Chemical Information: • CAS Number: 7695-70-7 • Molecular Formula: C 13 H 14 O 9 • Molecular Weight: 314.24 g/mol • Storage: Store at recommended low temperature, typically -20°C for long-term stability. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O9 B022638 1-Salicylate glucuronide CAS No. 7695-70-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCWDKKMLIQCMR-CDHFTJPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227737
Record name 1-Salicylate glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Salicylate glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7695-70-7
Record name Salicylic acid phenolic glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7695-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Salicylate glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Salicylate glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Biotransformation and Formation of 1 Salicylate Glucuronide

The Role of UDP-Glucuronosyltransferases (UGTs) in 1-Salicylate Glucuronide Synthesis

The synthesis of this compound is a classic example of a phase II drug metabolism reaction, where a xenobiotic is conjugated with an endogenous molecule to increase its water solubility and facilitate its excretion. uomus.edu.iq In this case, the carboxyl group of glucuronic acid is attached to the phenolic hydroxyl group of salicylic (B10762653) acid, forming an ether glucuronide. spandidos-publications.comnih.gov This reaction is catalyzed by UGT enzymes, which are primarily located in the endoplasmic reticulum of liver cells, but are also found in other tissues like the intestine. oup.comnthu.edu.twnih.gov

Specific UGT Isoforms Involved

Multiple UGT isoforms have been identified to play a role in the glucuronidation of salicylic acid, highlighting the complexity of this metabolic pathway.

Research has consistently pointed to UGT1A9 as the primary enzyme responsible for the formation of this compound. caymanchem.combertin-bioreagent.com Studies using recombinant human UGTs have shown that UGT1A9 exhibits the highest catalytic activity towards the phenolic glucuronidation of salicylic acid. nih.govnih.gov This isoform is highly expressed in the liver and kidney, the main sites of drug metabolism and excretion. oup.com

While UGT1A9 is the principal catalyst, several other UGT isoforms also contribute to the formation of this compound, albeit to varying extents. These include members of both the UGT1A and UGT2B subfamilies.

A study investigating the glucuronidation of salicylic acid by a panel of expressed UGTs found that UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A10, UGT2B4, and UGT2B7 were all capable of catalyzing the formation of both the phenolic (this compound) and acyl glucuronides of salicylic acid. nih.gov Notably, UGT1A4, UGT2B15, and UGT2B17 did not show any activity towards salicylic acid glucuronidation. nih.gov

The relative contribution of these isoforms can vary. For instance, UGT1A6, while active, shows a preference for forming the acyl glucuronide over the phenolic glucuronide. nih.gov Conversely, UGT1A1 displays a higher ratio of phenolic to acyl glucuronide formation. nih.gov The involvement of multiple UGTs suggests a high capacity for salicylic acid detoxification and highlights the potential for drug-drug interactions and variability in metabolism due to genetic polymorphisms in these enzymes. nih.gov

Here is a summary of the UGT isoforms and their involvement in salicylic acid glucuronidation:

UGT IsoformInvolvement in this compound Formation
UGT1A9 Primary catalyst caymanchem.combertin-bioreagent.com
UGT1A1Contributes to formation nih.gov
UGT1A3Contributes to formation nih.gov
UGT1A6Contributes to formation nih.govnih.gov
UGT1A7Contributes to formation nih.gov
UGT1A8Contributes to formation nih.gov
UGT1A10Contributes to formation nih.gov
UGT2B4Contributes to formation nih.gov
UGT2B7Contributes to formation nih.gov
UGT2B15No reported activity nih.gov
UGT2B17No reported activity nih.govnih.gov
UGT1A9 as the Primary Catalyst

Kinetic Parameters of UGT-Mediated Glucuronidation (K_m, V_max)

The efficiency of an enzyme in catalyzing a reaction is described by its kinetic parameters, namely the Michaelis constant (K_m) and the maximum reaction velocity (V_max). The K_m value represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate.

For the formation of this compound, comparisons of apparent K_m values from pooled human liver microsomes and expressed UGTs have been used to infer the roles of specific isoforms. nih.gov While detailed kinetic data for each specific isoform's contribution to this compound formation is extensive, studies have suggested that multiple UGTs are likely responsible for phenolic glucuronidation in the liver. nih.gov

Enzymatic Reaction Mechanism of Glucuronic Acid Transfer from UDP-Glucuronic Acid (UDPGA)

The formation of this compound proceeds through a well-defined enzymatic reaction. The process begins with the synthesis of the activated form of glucuronic acid, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). uomus.edu.iqannualreviews.org This high-energy donor substrate is essential for the reaction.

The UGT enzyme then facilitates the transfer of the glucuronic acid moiety from UDPGA to the phenolic hydroxyl group of salicylic acid. oup.com This is a nucleophilic substitution reaction where the oxygen of the hydroxyl group on salicylic acid attacks the anomeric carbon of the glucuronic acid in UDPGA. This results in the formation of a β-D-glucuronide and the release of uridine diphosphate (B83284) (UDP). uomus.edu.iq The reaction leads to an inversion of the stereochemistry at the anomeric carbon of the glucuronic acid.

In Vitro Recombinant UGT Systems for Controlled Synthesis and Pathway Validation

The use of in vitro systems, particularly recombinant UGT enzymes expressed in cell lines (such as insect cells or HEK293 cells), has been instrumental in elucidating the specific roles of different UGT isoforms in the metabolism of salicylic acid. nih.govnih.gov These systems allow for the controlled synthesis of metabolites like this compound in a simplified environment, free from the complexities of whole-cell or tissue preparations. nih.gov

By expressing individual UGT isoforms, researchers can definitively identify which enzymes are capable of catalyzing the formation of this compound and can accurately determine their kinetic parameters. nih.gov This approach has been crucial in confirming the primary role of UGT1A9 and the contributions of other UGTs to this metabolic pathway. caymanchem.combertin-bioreagent.comnih.gov Furthermore, these recombinant systems serve as valuable tools for validating metabolic pathways and for producing reference standards of metabolites for analytical purposes.

Optimization of Reaction Conditions (pH, Temperature, Cofactor Supply)

The enzymatic production of this compound in recombinant systems is optimized by controlling several key parameters to maximize enzyme activity. These conditions are generally established for UGT assays using human liver microsomes or specific recombinant UGT isoforms.

pH: UGT enzymes typically exhibit optimal activity at a physiological pH. In vitro glucuronidation assays are commonly conducted in buffer systems maintaining a pH of 7.4 or 7.5. mdpi.comoup.com

Temperature: The ideal temperature for UGT enzyme activity is around 37°C (98.6°F), which mimics human body temperature. Incubations in research settings are consistently performed at this temperature. evotec.complos.org Pre-incubation of the enzyme and substrate at this temperature is a common step before initiating the reaction. oup.com

Cofactor Supply: The essential cofactor for the glucuronidation reaction is Uridine 5'-diphospho-glucuronic acid (UDPGA), which provides the glucuronic acid molecule. frontiersin.orgevotec.com Supplying an adequate concentration of UDPGA is critical for the reaction to proceed efficiently. In typical in vitro assays, UDPGA is added to the reaction mixture at final concentrations ranging from 2 mM to 7 mM. oup.comdls.com The reaction mixture also frequently includes magnesium chloride (MgCl₂) and a pore-forming agent like alamethicin, which improves the access of the water-soluble UDPGA cofactor to the UGT enzymes located within the endoplasmic reticulum of microsomal preparations. evotec.comsolvobiotech.com

Yields and Efficiency in Recombinant Systems

The efficiency of this compound formation in recombinant systems is determined by the catalytic activity of the specific UGT isoforms used. Recombinant UGTs, often produced in insect cells or other expression systems, allow for the detailed study of individual enzyme kinetics. solvobiotech.com

The efficiency of an enzyme is often expressed as its intrinsic clearance (CLint), calculated from the Michaelis-Menten kinetic parameters (CLint = Vmax/Km), where Vmax is the maximum reaction rate and Km is the substrate concentration at half of Vmax. While specific kinetic values for salicylic acid with every UGT isoform are not exhaustively detailed in all literature, UGT1A9 is known to be highly efficient in catalyzing the formation of phenolic glucuronides. caymanchem.com

Studies comparing the efficiency of different UGT isoforms for various substrates demonstrate how yields can vary. For example, in the study of other phenolic compounds, the intrinsic clearance of UGT1A6 and UGT1A9 can differ significantly, indicating that the choice of recombinant enzyme system is critical for maximizing the yield of a specific glucuronide. nih.gov The use of novel techniques, such as attaching recombinant UGTs to silica-coated beads, has been shown to enhance the catalytic efficiency by two- to sevenfold for most rUGTs by improving both Km and Vmax parameters. nih.gov

Comparison with Other Salicylate (B1505791) Metabolic Pathways

Glucuronidation is one of several pathways the body uses to metabolize and eliminate salicylic acid. The other major pathways are conjugation with glycine (B1666218) and oxidation. The contribution of each pathway can vary depending on the dose of salicylate.

Glycine Conjugation to Salicyluric Acid

The primary metabolic route for salicylic acid is conjugation with the amino acid glycine to form salicyluric acid. This pathway accounts for the majority of salicylate elimination, representing as much as 75% of the metabolites. This process occurs in the mitochondria of liver cells and involves a two-step reaction. First, salicylic acid is activated to salicyl-CoA, a reaction catalyzed by an acyl-CoA synthetase. Subsequently, the glycine N-acyltransferase (GLYAT) enzyme mediates the conjugation of salicyl-CoA with glycine to produce salicyluric acid, which is then excreted.

Relative Contribution of Glucuronidation to Overall Salicylate Elimination

The formation of glucuronide conjugates is the second most significant pathway for salicylate elimination after glycine conjugation. Two types of glucuronides are formed: this compound (the phenolic glucuronide) and salicyl acyl glucuronide. Together, glucuronidation accounts for approximately 15-20% of salicylate metabolic clearance. The formation of both salicyluric acid and salicyl phenolic glucuronide are capacity-limited processes, meaning they can become saturated at higher salicylate concentrations. uniprot.org This saturation can lead to a disproportionate increase in plasma salicylate levels as the dose increases.

The table below summarizes the primary metabolic pathways for salicylic acid and their relative contributions to its elimination.

Metabolic PathwayMetabolite(s)Key EnzymesRelative Contribution
Glycine Conjugation Salicyluric AcidAcyl-CoA Synthetase, GLYAT~75%
Glucuronidation This compound, Salicyl Acyl GlucuronideUGTs (esp. UGT1A9)~15-20%
Oxidation Gentisic AcidCytochrome P450s< 2%
Renal Excretion Unchanged Salicylic Acid-~10%

Pharmacokinetic and Dispositional Aspects of 1 Salicylate Glucuronide

Absorption, Distribution, and Elimination Kinetics

The pharmacokinetics of salicylic (B10762653) acid and its metabolites, including 1-salicylate glucuronide (also known as salicyl phenolic glucuronide), are characterized by concentration-dependent kinetics. nih.gov The formation of this compound and another major metabolite, salicyluric acid, are capacity-limited processes. nih.govtaylorandfrancis.comnih.gov This means that the enzymatic pathways responsible for their creation can become saturated.

At lower therapeutic concentrations, the elimination of salicylic acid follows first-order kinetics, where the rate of elimination is proportional to the drug concentration. nih.govjove.com However, as the dose of salicylate (B1505791) increases, the liver's ability to form both this compound and salicyluric acid reaches its maximum capacity. taylorandfrancis.comecfr.gov This saturation of metabolic pathways leads to several consequences:

Non-linear Elimination: The elimination process shifts from first-order to zero-order kinetics, where the rate of elimination becomes constant and independent of the drug concentration. ecfr.gov

Disproportionate Increase in Plasma Concentration: Steady-state plasma concentrations of salicylate increase more than proportionally with an increase in the dose. nih.govtaylorandfrancis.com

Increased Half-Life: The plasma half-life of salicylate, which is around 2 to 3 hours at low doses, can increase to over 20 hours following toxic doses, as the saturated metabolic routes cannot clear the drug efficiently. ecfr.govauctoresonline.orgresearchgate.net

This saturation phenomenon is a critical aspect of salicylate pharmacokinetics, as it dictates the drug's accumulation and the time required to reach a steady state in the body. nih.govtandfonline.com

Renal Excretion Mechanisms and Factors Affecting Clearance (e.g., Urinary pH)

The kidneys play a crucial role in the elimination of salicylic acid and its metabolites. nih.gov Renal excretion involves a combination of glomerular filtration, active tubular secretion, and passive tubular reabsorption. taylorandfrancis.com While this compound is excreted by the kidneys, the renal clearance of its parent compound, salicylic acid, is particularly sensitive to changes in urinary pH. taylorandfrancis.comnih.gov

Salicylic acid is a weak acid, and its degree of ionization in the renal tubules is highly dependent on the surrounding pH. tapna.org.au

In Acidic Urine: A greater proportion of salicylic acid remains in its non-ionized, lipid-soluble form. This form is readily reabsorbed back into the bloodstream from the renal tubules, resulting in low renal clearance. In acidic urine, as little as 2% of a salicylate dose may be excreted unchanged. taylorandfrancis.com

In Alkaline Urine: As urinary pH increases, salicylic acid becomes more ionized. This charged form is less lipid-soluble and cannot easily cross the tubular membranes, thus limiting its reabsorption. researchgate.net This "ion trapping" significantly enhances renal excretion. tapna.org.au The renal clearance of free salicylate can increase from less than 5% to over 80% as the urinary pH rises above 6.5. ecfr.gov

Enterohepatic Circulation and its Potential Role

Enterohepatic circulation is a process where compounds excreted from the liver into the bile are reabsorbed in the intestine and returned to the liver. wikipedia.org This process typically involves glucuronide conjugates. wikipedia.orgemcrit.org In the intestine, bacterial enzymes can hydrolyze the glucuronide conjugate, releasing the parent drug, which can then be reabsorbed. emcrit.orgslideshare.net This recycling mechanism can prolong the presence of a drug in the body. slideshare.net

Interspecies Variability in this compound Metabolism and Disposition

The metabolism and disposition of salicylic acid show significant variability across different species, largely due to differences in the activity of metabolic enzymes. researchgate.netmdpi.com

Comparative Glucuronidation Rates Across Species (e.g., Human, Dog, Cat, Sheep)

The preferred metabolic pathways for salicylic acid vary considerably among species, leading to different profiles of excreted metabolites. nih.gov

Humans: Following a therapeutic dose, humans primarily excrete salicyluric acid (the glycine (B1666218) conjugate), which accounts for the majority of the metabolites. Glucuronide conjugates, including this compound, represent a smaller fraction. nih.gov

Dogs: After receiving sodium salicylate, dogs excrete approximately equal proportions of unchanged salicylate, salicylurate, and salicyl glucuronides. nih.gov

Cats: Cats exhibit a distinct metabolic pattern. They are known to be deficient in conjugating salicylate with glycine, resulting in very low excretion of salicylurate (~5%). Instead, their primary route of elimination is glucuronidation, with salicyl glucuronides making up 60-80% of the excreted metabolites. nih.gov This finding is noteworthy because cats are often considered poor glucuronidators of some compounds due to the lack of the UGT1A6 enzyme, but they can clearly glucuronidate salicylic acid effectively, indicating the involvement of other UGT isoforms. nih.govoup.com

Sheep: Pharmacokinetic studies in sheep also demonstrate dose-dependent elimination of salicylate, with variations in clearance and half-life that underscore interspecies differences. mdpi.com

Table 1: Interspecies Comparison of Salicylate Urinary Metabolites
MetaboliteHuman (%)Dog (%)Cat (%)
Salicylurate69~33~5
Salicyl Glucuronides (Acyl and Phenolic)22~3360-80
Unchanged Salicylate8~3312-23
Data adapted from studies comparing urinary metabolite excretion after salicylate administration. nih.gov

Genetic Polymorphisms in UGTs Affecting Interindividual Variability in Humans

In humans, significant interindividual variability in the metabolism of salicylic acid is observed, partly due to genetic polymorphisms in the enzymes responsible for glucuronidation. researchgate.net The UDP-glucuronosyltransferase (UGT) family of enzymes, particularly UGT1A6, is key to the formation of this compound. researchgate.netliverpool.ac.uk

Genetic variations in the UGT1A6 gene can lead to altered enzyme activity, affecting the rate of salicylate glucuronidation. nih.govmdpi.com One of the most studied polymorphisms is UGT1A62, which involves two linked amino acid changes (T181A and R184S). nih.gov

Studies investigating the effect of this polymorphism have yielded somewhat varied results. One study in healthy volunteers found that individuals homozygous for the variant allele (UGT1A62/2) exhibited more rapid glucuronidation of salicylic acid compared to those with the homozygous wild-type allele (UGT1A61/1). nih.gov The variant group showed faster urinary excretion of the total metabolites in the early hours after aspirin (B1665792) intake. nih.gov Conversely, other research has suggested that certain UGT1A6 variants may lead to reduced enzyme activity. nih.gov These genetic differences contribute to the observed variability in how individuals handle salicylates, which can influence both therapeutic outcomes and the risk of adverse effects. aacrjournals.orgplos.org

Table 2: Influence of UGT1A6 Genotype on Salicylate Excretion
ParameterUGT1A6 1/1 (Wild-Type)UGT1A6 2/2 (Variant)Significance
Urinary excretion of total metabolites (2-4 hours post-dose)LowerSignificantly Higherp < 0.05
Percentage of metabolites excreted in first 12 hoursLowerHigherSignificant difference noted
Percentage of metabolites excreted after 12 hoursGreaterLowerSignificant difference noted
Data from a study comparing salicylate glucuronidation between UGT1A6 genotypes. nih.gov

Methodological Approaches for In Vitro-In Vivo Correlation (IVIVC) in Interspecies Studies

Establishing a correlation between in vitro data and in vivo outcomes (IVIVC) is a critical aspect of pharmacokinetic research, particularly when extrapolating data across different species. The pharmacokinetics of salicylates show considerable variation among species, highlighting the necessity of robust IVIVC methodologies. mdpi.com Factors such as plasma protein binding, urine pH, and metabolic pathways contribute to these interspecies differences. mdpi.com

Methodological approaches for developing IVIVC for salicylate metabolites like this compound involve several key strategies. A primary technique is the use of in vitro systems, such as human liver S9 fractions or microsomes, to determine metabolic rates. nih.gov By incubating the compound with these liver preparations from different species, researchers can compare the intrinsic clearance (CLint, in vitro) values. nih.gov

These in vitro clearance values can then be incorporated into pharmacokinetic models, such as High-Throughput Pharmacokinetic (HTPK) models, to extrapolate the data to predict in vivo human clearance and metabolic half-lives. nih.gov This process allows for the calculation of a "metabolism factor," which estimates the percentage of a parent compound that is metabolized to a specific derivative, such as salicylic acid from its esters, over a 24-hour period in vivo. nih.gov While direct IVIVC studies for this compound are not extensively detailed, the methodologies applied to parent salicylates and related compounds provide the framework for such investigations. These models are essential for bridging the gap between preclinical animal data and human pharmacokinetics.

Protein Binding and its Implications for Free Drug Concentration

The interaction of drug molecules with plasma proteins is a crucial determinant of their pharmacokinetic profile. For salicylates, evidence suggests that pharmacological activity is primarily driven by the free (unbound) fraction of the drug in plasma. nih.govnih.gov The binding of salicylic acid to plasma proteins is known to be concentration-dependent and can vary significantly between individuals. nih.govnih.gov

This compound, as a significant metabolite of salicylic acid and aspirin, also interacts with plasma proteins. nih.govmedchemexpress.com This binding has important implications, as the formation of metabolites and their subsequent binding can influence the disposition and availability of the parent drug. The reactive nature of acyl glucuronides like this compound leads to complex interactions, including the formation of irreversible covalent bonds, which permanently alters the protein and sequesters the drug moiety. nih.gov

Formation of Covalent Adducts with Plasma Proteins (e.g., Human Serum Albumin)

This compound, also known as salicyl acyl glucuronide (SAG), is a reactive metabolite capable of forming covalent adducts with plasma proteins, particularly Human Serum Albumin (HSA). nih.govnih.gov In vitro studies have demonstrated that incubating SAG with HSA under physiological conditions (pH 7.4, 37°C) results in the formation of covalent bonds between the salicylate moiety and the protein. nih.govnih.gov When SAG was incubated at a concentration of approximately 50 µg salicylic acid equivalents/mL with HSA, the resulting covalent adducts reached peak concentrations of 1-2 µg salicylic acid equivalents/mL. nih.gov In a separate in vitro study, the incubation of SAG with HSA solutions led to a maximal covalent binding of 2.8% of the total salicylic acid equivalents added. nih.gov

In vivo studies in animal models further underscore the significance of this process. In rats with induced renal failure, the area under the curve (AUC) for SAG was nine times higher than in control rats following salicylic acid administration. nih.gov This accumulation of the reactive SAG metabolite led to a dramatic increase in covalent adducts with plasma proteins. nih.gov In control rats, the level of salicylate covalent adducts was about 0.5 ng/mg of protein, whereas in rats with renal failure, the concentration increased to an average peak of 18 ng/mg of protein. nih.gov This indicates that conditions impairing the clearance of this compound can significantly enhance its covalent binding to proteins. nih.gov

Table 1: In Vitro and In Vivo Covalent Adduct Formation
Study TypeConditionReactant(s)Resulting Adduct Concentration / BindingSource
In VitroIncubation with Human Serum Albumin (HSA)Salicyl Acyl Glucuronide (SAG)1-2 µg SA equivalents/mL nih.gov
In VitroIncubation with HSA solutionsSalicyl Acyl Glucuronide (SAG)Maximal binding of 2.8% of total SA equivalents nih.gov
In Vivo (Rat Model)Control ratsSalicylic Acid (leading to SAG formation)~0.5 ng/mg of protein nih.gov
In Vivo (Rat Model)Rats with induced renal failureSalicylic Acid (leading to SAG accumulation)Average peak of 18 ng/mg of protein nih.gov

Significance of Acyl Migration and Rearrangement Isomers in Adduct Formation

The formation of covalent adducts by this compound is mechanistically linked to its chemical instability and its tendency to undergo intramolecular rearrangement via acyl migration. nih.govpopline.org Under physiological conditions, the acyl group of the 1-O-β-acyl glucuronide can migrate to the adjacent hydroxyl groups on the glucuronic acid moiety, forming positional isomers (2-, 3-, and 4-O-acyl isomers). nih.gov This rearrangement is a predominant pathway for this compound degradation. nih.gov

Studies have shown that this compound (SAG) is relatively unstable, with a reported half-life of 1.3 to 1.7 hours in buffer at pH 7.4 and 37°C. nih.govnih.gov In contrast, the mixture of its rearrangement isomers is much more stable, with an apparent half-life of 19 hours under similar conditions. nih.gov

Crucially, both the primary this compound and its rearrangement isomers are capable of forming covalent adducts with proteins. nih.gov Research involving the incubation of both SAG and a prepared mixture of its isomers (iso-SAG) with human serum albumin demonstrated that both led to the formation of protein adducts. nih.gov This suggests that adduct formation can occur directly from the reactive 1-O-β-acyl glucuronide or via a pathway involving its more stable rearrangement isomers, possibly through a glycation mechanism. nih.govpopline.org The reactivity of both the parent glucuronide and its isomers provides a sustained mechanism for the covalent modification of tissue macromolecules. nih.gov

Table 2: In Vitro Stability of Salicyl Acyl Glucuronide (SAG) and its Isomers
CompoundConditionReported Half-Life (t½)Source
Salicyl Acyl Glucuronide (SAG)Buffer at pH 7.4, 37°C1.4 - 1.7 hours nih.gov
Salicyl Acyl Glucuronide (SAG)0.15 M phosphate (B84403) buffer at pH 7.4, 37°C1.3 hours nih.gov
Rearrangement Isomers of SAG (iso-SAG)0.15 M phosphate buffer at pH 7.4, 37°C19 hours nih.gov

Biological Activity and Functional Roles of 1 Salicylate Glucuronide

Role in Detoxification and Elimination of Xenobiotics and Endogenous Compounds

Glucuronidation is a major Phase II metabolic reaction that plays a central role in the detoxification and elimination of a wide variety of substances, including drugs, toxins, and endogenous compounds like bilirubin (B190676) and steroid hormones. nih.gov The core function of this pathway is to conjugate a lipophilic (fat-soluble) substrate with glucuronic acid, a sugar acid. hmdb.ca This process, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), dramatically increases the water solubility of the original compound. nih.gov

In the context of salicylic (B10762653) acid, a xenobiotic derived from aspirin (B1665792) or dietary sources, conjugation at its phenolic hydroxyl group yields 1-salicylate glucuronide. caymanchem.commedchemexpress.com This conversion renders the molecule more polar and readily excretable by the kidneys into the urine, thereby preventing the accumulation of the pharmacologically active parent compound to potentially toxic levels. hmdb.canih.gov The formation of this compound, along with salicyl acyl glucuronide and salicyluric acid, represents the primary routes for clearing salicylic acid from the body. nih.govnih.gov

A broad range of UGT enzymes can catalyze the glucuronidation of salicylic acid. Research using heterologously expressed enzymes has demonstrated that nearly all tested UGTs, with the exception of UGT1A4, UGT2B15, and UGT2B17, are capable of forming both phenolic (this compound) and acyl glucuronide conjugates. nih.gov This wide-ranging enzymatic activity underscores the importance of glucuronidation as a fundamental pathway for salicylate (B1505791) detoxification.

UGT IsoformCatalyzes Salicylic Acid Glucuronidation?Primary Product Ratio (Phenolic:Acyl)
UGT1A1 Yes6.1
UGT1A3 YesData not specified
UGT1A4 NoN/A
UGT1A6 Yes0.5
UGT1A7 YesData not specified
UGT1A8 YesData not specified
UGT1A9 Yes (Primary catalyst for phenolic form) caymanchem.comData not specified
UGT1A10 YesData not specified
UGT2B4 YesData not specified
UGT2B7 Yes (Likely catalyst for acyl form)Data not specified
UGT2B15 NoN/A
UGT2B17 NoN/A
This table is based on data from Kuehl et al. (2006). nih.gov

Impact on Pharmacological Activity of Parent Compound (Salicylic Acid)

The conversion of salicylic acid to this compound directly modulates its pharmacological profile. This metabolic step is a key factor influencing the duration and intensity of the drug's effects.

The efficacy of drugs metabolized by UGT enzymes can be significantly influenced by inter-individual variations in enzyme activity, often due to genetic polymorphisms. nih.govaacrjournals.org Several studies have focused on polymorphisms in the UGT1A6 gene, which is involved in salicylate glucuronidation. nih.govaacrjournals.org

The UGT1A62 variant, for instance, has been associated with altered enzyme activity. oup.com Studies have shown that individuals homozygous for this variant (UGT1A62/2) exhibit faster clearance of salicylic acid compared to those with the wild-type genotype (UGT1A61/*1). karger.com This faster metabolism leads to lower plasma concentrations of the active salicylic acid. karger.com

Conversely, other research suggests that polymorphisms associated with lower enzyme activity may enhance drug efficacy by reducing elimination and thereby increasing the bioavailability of the active compound. uzh.ch For example, in a study of diabetic patients on aspirin therapy, those carrying a UGT1A6 polymorphism associated with lower enzyme activity had a significantly lower prevalence of macrovascular complications compared to wild-type carriers, suggesting a greater protective effect from aspirin. uzh.ch Similarly, functional UGT1A6 polymorphisms have been found to modify the protective effect of aspirin against colorectal adenoma, with greater benefit observed in those with genotypes corresponding to slower metabolism. oup.com These findings highlight how genetic variability in the glucuronidation pathway can be a critical determinant of therapeutic outcomes.

UGT1A6 GenotypeObserved Effect on Salicylic Acid (SA) MetabolismImplication for Drug Efficacy
UGT1A6*2 Associated with lower plasma levels and faster clearance of SA compared to wild-type. karger.comMay reduce efficacy where sustained high levels of SA are needed.
UGT1A6 Polymorphism (Lower Activity) Slower glucuronidation of aspirin/salicylic acid. uzh.chAssociated with decreased macrovascular complications in diabetic patients on aspirin, suggesting enhanced drug efficacy. uzh.ch
UGT1A6 Functional Variant Slower metabolism of aspirin. oup.comStatistically significantly modified the protective effect of aspirin on colorectal adenoma. oup.com

Reduction of Anti-inflammatory Effects upon Glucuronidation

Potential as a Biomarker in Metabolic and Diagnostic Studies

Beyond its role in drug metabolism, this compound has emerged as a molecule of interest in the search for biomarkers for disease diagnosis and prognosis, particularly in the field of oncology.

Metabolomics studies, which analyze the profile of small molecules in biological samples, have identified this compound as a potential biomarker in lung cancer. Research aimed at differentiating various types of pulmonary nodules has found that the levels of this compound, among other metabolites, can differ between benign and malignant lesions, as well as between different stages of lung adenocarcinoma. nih.govresearchgate.net

One study identified this compound as a common metabolite differentiating pure solid nodules from microinvasive adenocarcinoma (MIA). nih.gov Another investigation found its levels were significantly higher in certain types of lung nodules compared to healthy controls. researchgate.net Furthermore, in the challenging task of distinguishing multiple primary lung cancer (MPLC) from intrapulmonary metastasis (IM), this compound was identified as a potential plasma biomarker. nih.gov

Study ContextFinding related to this compound
Differentiation of Pulmonary Nodules Identified as a common metabolite distinguishing pure solid nodules (PSN) from microinvasive adenocarcinoma (MIA). nih.gov
Differentiation of Lung Adenocarcinoma Levels were significantly higher in certain lung adenocarcinoma nodules compared to healthy controls. researchgate.net
Differentiation of Multiple Primary Lung Cancer (MPLC) vs. Intrapulmonary Metastasis (IM) Identified as a potential plasma biomarker with high specificity for distinguishing MPLC from IM. nih.gov

While the identification of this compound in lung cancer studies is promising, its utility as a clinical biomarker depends on its specificity and sensitivity. Specificity refers to the ability of a test to correctly identify those without the disease, while sensitivity refers to its ability to correctly identify those with the disease.

In the study differentiating MPLC from IM, this compound demonstrated a very high specificity of 1.0, but its sensitivity varied. nih.gov This suggests it is very good at ruling in a diagnosis but may not be as effective at detecting all cases. The challenge in biomarker development is to find a single marker or a panel of markers that offers both high sensitivity and high specificity. spandidos-publications.comnih.gov The presence of this compound is also dependent on the intake of salicylates from diet or medication, which could complicate its use as a standalone cancer biomarker without controlling for these external factors. Further validation in larger, diverse cohorts is necessary to fully establish its clinical value.

Diagnostic Utility in Disease States (e.g., Lung Cancer Screening)

Implications in Toxicology and Adverse Drug Reactions

The metabolism of salicylic acid, a common analgesic and anti-inflammatory agent, is a critical determinant of its safety profile. The formation of glucuronide conjugates, including this compound (salicyl phenolic glucuronide), is a major pathway for its elimination. However, under certain conditions, this metabolic process and its products can be implicated in toxicological events and adverse drug reactions.

Contribution to Salicylate Accumulation and Toxicity

The elimination kinetics of salicylic acid are highly dependent on the dose administered due to the saturation of its primary metabolic pathways. drugs.compdr.net Two major biotransformation routes, the formation of salicyluric acid via conjugation with glycine (B1666218) and the formation of salicyl phenolic glucuronide (this compound), are capacity-limited. drugs.comtandfonline.com

At lower, therapeutic doses, salicylic acid metabolism follows first-order kinetics, where the rate of elimination is proportional to the drug concentration. pdr.net However, as the dosage increases, these conjugation pathways can become saturated. pdr.net This metabolic saturation leads to a shift in the drug's pharmacokinetic profile, resulting in nonlinear, dose-dependent elimination. pdr.net Consequently, a disproportionate increase in plasma salicylate concentrations can occur with an increase in dosage, significantly elevating the risk of toxicity. drugs.com

When the formation of salicyluric acid and salicyl phenolic glucuronide is saturated, a larger fraction of the dose is excreted as unchanged salicylic acid and other minor metabolites, such as salicyl acyl glucuronide. tandfonline.com This shift results in a longer elimination half-life and reduced systemic clearance, causing the drug to accumulate in the body. pdr.net This accumulation is a primary cause of salicylate intoxication, a serious condition that can manifest even when recommended dosages are exceeded slightly over a prolonged period. tandfonline.comdrugbank.com In cases of salicylate overdose, the elimination half-life can increase dramatically from 2-3 hours to as long as 15-20 hours. researchgate.net Therefore, patients on long-term, high-dose salicylate therapy must be cautious about consuming other salicylate-containing preparations to avoid dangerous accumulation. tandfonline.com

Table 1: Dose-Dependent Pharmacokinetics of Salicylic Acid
ParameterLow Dose AdministrationHigh Dose Administration / Overdose
Metabolic Pathway StatusPathways operate below maximum capacity.Conjugation pathways (glycine and glucuronide) become saturated. pdr.nettandfonline.com
Elimination KineticsFirst-order (linear). pdr.netZero-order (nonlinear, capacity-limited). drugs.compdr.net
Plasma ConcentrationIncreases proportionally with dose.Increases more than proportionally with dose. drugs.com
Elimination Half-LifeShort (approx. 2-3 hours). researchgate.netProlonged (can exceed 15-29 hours). drugbank.comresearchgate.net
Systemic ClearanceHigh.Reduced. pdr.net
Toxicity RiskLow.High risk of accumulation and intoxication. tandfonline.comdrugbank.com

Role of Reactive Metabolites and Idiosyncratic Drug Toxicity

While glucuronidation is typically a detoxification pathway that facilitates excretion, certain glucuronide metabolites can be chemically reactive, contributing to idiosyncratic drug toxicity (IDT). iarc.frmedicinesinformation.co.nz This is particularly true for acyl glucuronides, which are formed from drugs containing carboxylic acid groups, such as salicylic acid. medicinesinformation.co.nznih.gov Salicylic acid is metabolized into two main glucuronide conjugates: the stable this compound (a phenolic glucuronide) and the more reactive salicyl acyl glucuronide (an ester glucuronide). researchgate.net

Table 2: Comparison of Salicylate Glucuronide Metabolites
FeatureThis compound (Salicyl Phenolic Glucuronide)Salicyl Acyl Glucuronide (SAG)
Type of BondEther (phenolic) linkage. mdpi.comEster (acyl) linkage. researchgate.net
Chemical StabilityGenerally stable.Chemically unstable; undergoes acyl migration. drugbank.com
ReactivityLow.High; electrophilic and can form covalent adducts with proteins. drugbank.com
Implication in IDTNot directly implicated as a reactive species.Considered a potentially reactive metabolite contributing to IDT risk. medicinesinformation.co.nzdrugbank.com

Effect of UGT Inhibition by Co-administered Drugs

The formation of this compound is catalyzed primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A9. mdpi.comnih.gov The activity of this enzyme can be inhibited by other co-administered drugs, leading to significant drug-drug interactions (DDIs). medsafe.govt.nz Inhibition of UGT enzymes can decrease the clearance of a substrate drug, leading to elevated plasma concentrations and an increased risk of toxicity. medsafe.govt.nznih.gov

A classic example of this interaction involves probenecid (B1678239). Probenecid is known to inhibit the glucuronidation of several drugs, including NSAIDs like naproxen (B1676952) and ketoprofen. nih.gov When co-administered with salicylates, probenecid can decrease their renal clearance by inhibiting both tubular secretion and the formation of glucuronide metabolites, leading to increased plasma levels of salicylic acid. pdr.netmdpi.com Similarly, salicylamide (B354443) has been shown to mutually inhibit the glucuronide formation of salicylic acid, as both compounds compete for the same UGT enzymes. drugbank.comsolvobiotech.com

Several other drugs and compounds have been identified as inhibitors of UGT1A9 and thus have the potential to interfere with the metabolism of salicylic acid. These interactions are a critical consideration in clinical practice, as the inhibition of this key elimination pathway can lead to the accumulation and toxicity of salicylates. tandfonline.com

Table 3: Examples of Drugs and Compounds Affecting Salicylate Glucuronidation
CompoundMechanism of InteractionEffect on Salicylate Metabolism
ProbenecidInhibits glucuronidation and renal tubular secretion. medicinesinformation.co.nzmdpi.comnih.govDecreases formation of glucuronides and overall clearance, increasing plasma salicylate levels. pdr.net
SalicylamideCompetitive substrate for UGT enzymes. drugbank.comsolvobiotech.comMutually inhibits glucuronide formation. solvobiotech.com
Niflumic AcidKnown selective inhibitor of UGT1A9. rsc.orgdrugbank.comPotential to inhibit this compound formation.
Mefenamic AcidKnown inhibitor of UGT1A9. jst.go.jpPotential to inhibit this compound formation.
DiclofenacKnown inhibitor of UGT1A9. jst.go.jpPotential to inhibit this compound formation.
Hesperetin (flavonoid)Strongly inhibits UGT1A9 in vitro.Potential for herb-drug interaction by inhibiting salicylate glucuronidation.

Analytical Methodologies for 1 Salicylate Glucuronide in Biological Matrices

Advanced Chromatographic and Spectrometric Techniques

Modern analytical chemistry offers highly sensitive and selective methods for the direct quantification of glucuronide metabolites, moving beyond older techniques that required hydrolysis prior to measurement. scispace.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the "gold standard" and the technique of choice for directly measuring glucuronide metabolites in biological fluids. nih.govscispace.comresearchgate.net Its exceptional selectivity and sensitivity allow for the direct measurement of the intact 1-Salicylate glucuronide, eliminating the need for enzymatic or chemical hydrolysis. scispace.comresearchgate.net This direct approach offers significant advantages, including faster sample preparation and improved accuracy and precision, as issues like incomplete hydrolysis or aglycone instability are avoided. researchgate.net

In LC-MS/MS analysis, the system is typically operated in a multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. researchgate.net This involves selecting the specific mass-to-charge ratio (m/z) of the deprotonated this compound molecule (the precursor ion) and a characteristic fragment ion produced after collision-induced dissociation (the product ion). For the related parent compound, salicylic (B10762653) acid, the transition of the deprotonated molecule at m/z 137 to a product ion at m/z 93 (resulting from the loss of carbon dioxide) is a common transition used for detection. researchgate.net A similar principle applies to its glucuronide conjugate, ensuring highly specific and sensitive quantification. researchgate.netjst.go.jp

High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) or fluorescence detectors, is another powerful technique used for the analysis of this compound. nih.govmdpi.com HPLC methods are capable of separating the metabolite from its parent compound and other endogenous components in complex matrices like urine. nih.govresearchgate.net

A direct assay for salicylphenolic glucuronide in human urine has been developed using a reversed-phase C18 column with fluorescence detection. nih.gov This method allowed for the direct injection of urine samples and demonstrated high precision. nih.gov The conditions for such an analysis are meticulously optimized to achieve clear separation and reliable quantification. nih.gov

Table 1: Example of HPLC Method Parameters for Direct Analysis of Salicylphenolic Glucuronide in Urine

Parameter Value
Column 5-micron C18
Column Temperature 55 °C
Mobile Phase Nonlinear gradient starting with 100% 0.1 M phosphate (B84403) buffer (pH 2.1) and finishing with 84% buffer / 16% acetonitrile
Flow Rate 2 ml/min
Detection Fluorescence
Sample Volume 10 µl direct injection

This table is based on data from a published HPLC assay for salicylphenolic glucuronide. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as Gold Standard

Sample Preparation and Stabilization Strategies for Acyl Glucuronides

The stability of acyl glucuronides like this compound is a critical factor that must be addressed from the moment of sample collection. scispace.com These compounds are susceptible to both hydrolysis (cleavage back to the parent drug) and acyl migration, where the salicylic acid moiety moves to different positions on the glucuronic acid ring. scispace.comnih.gov

To ensure the accurate measurement of both the metabolite and its parent compound, samples must be stabilized immediately after collection. nih.gov Key stabilization strategies include:

Low Temperature Handling: Blood and plasma samples should be cooled immediately, for instance in an ice-water bath, after collection and during processing steps. journalofappliedbioanalysis.com

Acidification: The pH of the sample matrix is lowered to prevent pH-dependent hydrolysis and intramolecular migration. nih.gov This is often achieved by adding a cooled acid buffer, such as citrate (B86180) buffer (to a pH of approximately 2.6), to plasma samples. journalofappliedbioanalysis.com

Low-Temperature Storage: For long-term storage, acidified samples are typically kept in a deep freezer at temperatures of -60°C to -80°C. jst.go.jpjournalofappliedbioanalysis.com

The use of an appropriate internal standard (IS) is crucial in quantitative bioanalysis to correct for variability during sample preparation and to compensate for matrix effects. scispace.comresearchgate.net Matrix effects occur when co-eluting components from the biological sample (e.g., salts, lipids) suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. researchgate.netresearchgate.net

An ideal IS is a structurally similar compound or a stable isotope-labeled version of the analyte, which is added to the sample at the beginning of the preparation process. researchgate.net This allows it to experience the same processing and matrix effects as the analyte, enabling reliable correction. researchgate.net In some cases, significant sample dilution (e.g., 100-fold) may also be employed to mitigate severe matrix effects, particularly in complex matrices like equine urine. researchgate.net

Minimizing Breakdown into Parent Aglycone

Quantitative Analysis and Validation Parameters

Any analytical method used for the quantification of this compound must be thoroughly validated to ensure its reliability, as per regulatory guidelines. mdpi.com This process establishes the performance characteristics of the assay. Key validation parameters include:

Linearity and Range: The method must demonstrate a linear relationship between instrument response and analyte concentration over a specified range. researchgate.net

Accuracy: This measures the closeness of the determined value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations. An acceptable range is typically 80-120%. mdpi.com

Precision: This assesses the degree of scatter between a series of measurements. It is evaluated as intra-day (within-run) and inter-day (between-run) precision and is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD), which should generally be less than 15%. nih.govmdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net

Selectivity/Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. researchgate.net

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles and storage at room temperature and in the autosampler after processing. journalofappliedbioanalysis.com

Table 2: Typical Validation Parameters for Bioanalytical Methods

Parameter Common Acceptance Criteria Example Finding
Linearity (r or R²) > 0.99 R² > 0.99 researchgate.netmdpi.com
Accuracy (% Recovery) Within ±15-20% of nominal (85-115% or 80-120%) 80-120%
Precision (CV% or RSD%) ≤ 15% (≤ 20% at LOQ) Within-run precision: 1.2% to 2.4% nih.gov
Limit of Quantitation (LOQ) Must be determined 0.5 ng/mL researchgate.net
Analyte Stability No significant degradation Stable for 72h post-processing journalofappliedbioanalysis.com

This table synthesizes common criteria and example data from multiple sources. researchgate.netnih.govjournalofappliedbioanalysis.commdpi.com

Lack of Authentic Standards

The commercial availability of pure analytical standards for many glucuronide metabolites can be limited. This can make it challenging to develop and validate quantitative assays. In some cases, the glucuronide has to be synthesized or isolated from biological samples.

Conclusion

Comprehensive In Vitro and In Vivo Studies of Glucuronidation Kinetics

A thorough understanding of the formation and elimination kinetics of this compound is fundamental. While initial studies have laid the groundwork, more comprehensive research is required.

In vitro studies have been crucial in identifying the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for salicylic acid glucuronidation. Research using heterologously expressed enzymes and human liver microsomes (HLMs) has shown that most UGT isoforms, with the exception of UGT1A4, 2B15, and 2B17, can catalyze the formation of both the phenolic (this compound) and acyl glucuronides of salicylic acid. nih.gov The ratio of phenolic to acyl glucuronide formation varies significantly among these enzymes, ranging more than 12-fold from 0.5 for UGT1A6 to 6.1 for UGT1A1. nih.gov Based on kinetic parameters (Km values), UGT2B7 is thought to be a primary catalyst for acyl glucuronidation, while multiple UGTs contribute to phenolic glucuronidation. nih.gov Further in vitro work has also demonstrated that salicylic acid can act as an uncompetitive inhibitor of the UGT2B17 enzyme. mdpi.com

Table 1: In Vitro Salicylic Acid Glucuronidation by UGT Isoforms This table summarizes the activity of various UGT enzymes in forming the two main glucuronide metabolites of salicylic acid.

UGT IsoformCatalyzes Salicylic Acid Glucuronidation?Ratio of Phenolic to Acyl Glucuronide Formation
UGT1A1Yes6.1
UGT1A3Yes-
UGT1A4No-
UGT1A6Yes0.5
UGT1A7Yes-
UGT1A8Yes-
UGT1A9Yes-
UGT1A10Yes-
UGT2B4Yes-
UGT2B7Yes-
UGT2B15No-
UGT2B17No-
Data sourced from Kuehl et al. (2006). nih.gov

In vivo studies have revealed that the metabolism of salicylic acid is dose-dependent. spandidos-publications.com At lower therapeutic doses, the metabolic pathways follow first-order kinetics. wikipedia.orgeuropa.eu However, at higher doses, these pathways, particularly those forming salicyluric acid and salicyl phenolic glucuronide, become saturated, and the elimination kinetics switch to zero-order, leading to a much longer half-life of 15 to 30 hours. wikipedia.orgeuropa.eu Future studies should aim to build more sophisticated pharmacokinetic models that can predict this saturation and account for inter-individual variability.

Elucidation of Regulatory Mechanisms of UGT Expression and Activity

The expression and activity of UGT enzymes are not static; they are regulated by various factors, including genetic makeup, disease states, and exposure to other substances. Research in plant models has provided significant insights into this regulation. For instance, in Arabidopsis, a network of three UGTs (UGT76B1, UGT74F1, and UGT74F2) controls salicylic acid levels, with different enzymes being induced in response to biotic versus abiotic stress. biorxiv.org Similarly, in tea plants (Camellia sinensis), the expression of the enzyme CsUGT87E7 is strongly induced by pathogen infection. nih.govoup.com In rice, the UGT74J1 gene is expressed ubiquitously and appears to control basal salicylic acid levels. nih.gov

These findings in plant biology underscore the complex regulatory networks that govern glucuronidation. Future research must elucidate the corresponding regulatory mechanisms in humans. Understanding how UGT expression is induced or suppressed in different tissues and under various physiological or pathological conditions is a critical next step.

Pharmacogenomic Studies and Personalized Medicine Approaches related to UGT Polymorphisms

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key area for future research concerning this compound. Genetic variations (polymorphisms) in UGT genes can lead to significant differences in enzyme activity, altering drug metabolism and response.

Studies have already begun to explore this. One investigation focused on the UGT1A62 variant (T181A, R184S). nih.gov In this study, healthy individuals with the homozygous variant UGT1A6 *2/2 genotype demonstrated more rapid glucuronidation and excretion of salicylic acid metabolites in the early hours after an aspirin (B1665792) dose compared to those with the homozygous wild-type UGT1A6 1/1 genotype. nih.gov This suggests that individuals with this variant may clear salicylic acid more quickly. nih.gov However, other studies have not found a significant link between UGT1A6 polymorphisms and clinical outcomes like aspirin nonresponsiveness in preeclampsia or NSAID-induced gastrointestinal toxicity. ahajournals.orgliverpool.ac.uk

These conflicting results highlight the need for larger, more detailed pharmacogenomic studies. Such research could help identify individuals who may metabolize salicylates differently, allowing for personalized medicine approaches to optimize therapy and minimize risks. nih.gov

Table 2: Summary of Selected Pharmacogenomic Studies on UGTs and Salicylate (B1505791) Metabolism

Study FocusUGT Gene/PolymorphismKey Finding
Salicylate Glucuronidation KineticsUGT1A62Individuals with the *2/2 variant showed more rapid glucuronidation of salicylic acid compared to the wild-type. nih.gov
Aspirin Nonresponsiveness in PreeclampsiaVarious SNPs in UGT and other genesNo statistically significant association was found between the studied genetic variants and aspirin nonresponsiveness. ahajournals.org
NSAID-induced Gastrointestinal ToxicityUGT1A6No association was found between the studied UGT1A6 polymorphism and NSAID-induced GI toxicity. liverpool.ac.uk

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Advancements in analytical chemistry are crucial for furthering research into this compound. Current methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been successfully used to quantify salicylic acid glucuronides in biological samples and to measure the activity of specific UGT enzymes. nih.govmdpi.com

However, the inherent reactivity of the related acyl glucuronides presents a challenge, as these molecules can undergo rearrangement and bind to other molecules, complicating their accurate measurement. nih.govnih.gov Future research should focus on developing novel analytical techniques with enhanced sensitivity and specificity. This includes methods that can stabilize reactive metabolites or allow for their real-time detection in complex biological matrices. Improved analytical tools will enable more precise pharmacokinetic modeling and a better understanding of the roles these metabolites play in both normal physiology and drug-induced toxicity.

Investigation of this compound in Diverse Physiological and Pathological Contexts

The role of this compound and its parent compound, salicylic acid, extends beyond the metabolism of aspirin. Salicylic acid is a naturally occurring compound in the human body, found in blood, urine, liver, and kidneys, and can even be synthesized endogenously from benzoic acid. acs.org Its levels are notably higher in individuals who consume a vegetarian diet. acs.org

Future research should investigate the function of this compound in a wider range of physiological and pathological states. For example, its formation and clearance may be altered in specific diseases. Studies have begun to explore its relevance in conditions such as preeclampsia and NSAID-induced gastrointestinal damage, though clear associations are still being established. ahajournals.orgliverpool.ac.uk There are also reports of its presence in the urine of diabetic patients. Understanding how the synthesis and disposition of this compound are affected by different diseases could provide new diagnostic markers or insights into disease mechanisms.

Mechanistic Studies on the Reactivity and Biological Consequences of Acyl Glucuronide Formation

Salicylic acid is metabolized into two distinct glucuronide conjugates: the phenolic glucuronide (this compound) and the acyl glucuronide. While this article focuses on the phenolic form, the acyl form, salicyl acyl glucuronide (SAG), possesses unique chemical reactivity that warrants significant future investigation. nih.gov

Acyl glucuronides, as a class, are known to be chemically reactive electrophiles. nih.gov They can undergo a series of reactions, including intramolecular rearrangement (a process called acyl migration) and hydrolysis. nih.govnih.gov Critically, they can also react with proteins and other macromolecules to form covalent adducts. nih.gov In vitro studies under physiological conditions have shown that salicyl acyl glucuronide is unstable, with a half-life of approximately 1.4 to 1.7 hours, and that it readily forms covalent adducts with human serum albumin. nih.gov While the formation of such adducts from carboxylate drugs is common and often benign, there is growing evidence that, in some cases, this reactivity may trigger toxicity or immune responses. nih.gov

Future mechanistic studies must focus on the biological consequences of this reactivity. A key question is whether the covalent modification of proteins by salicyl acyl glucuronide occurs to a significant extent in vivo and if it can lead to adverse drug reactions. nih.govnih.gov Elucidating these mechanisms is crucial for fully understanding the complete biological profile of all of salicylic acid's metabolites.

Q & A

Q. What enzymatic pathways are responsible for the formation of 1-Salicylate glucuronide, and how can researchers validate these pathways experimentally?

this compound is primarily formed via glucuronidation of salicylic acid (a metabolite of aspirin) by UDP-glucuronosyltransferase (UGT) isoforms. The dominant isoform is UGT1A9 , though other isoforms (e.g., UGT1A6, UGT2B7) contribute variably . Methodological Approach :

  • Use recombinant UGT isoforms in vitro to quantify catalytic activity via HPLC or LC-MS/MS .
  • Validate with human liver microsomes to assess intersubject variability in glucuronidation efficiency .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

LC-MS/MS is the gold standard due to its sensitivity and specificity. Key parameters:

  • Ionization : Negative-ion mode for glucuronides .
  • Chromatography : Reverse-phase columns (C18) with mobile phases optimized for polar metabolites .
  • Validation : Include deuterated internal standards (e.g., d4-salicylic acid) to correct for matrix effects .

Q. How does this compound contribute to hepatic detoxification mechanisms?

Glucuronidation increases water solubility, enabling renal excretion. Key evidence:

  • This compound is a terminal metabolite with no known bioactive role, highlighting its role in detoxification .
  • Urinary excretion kinetics can be modeled using compartmental pharmacokinetic studies in rodents or human volunteers .

Advanced Research Questions

Q. How can researchers resolve contradictions in the diagnostic utility of this compound as a biomarker?

In a metabolomics study, this compound showed moderate diagnostic performance (AUC = 0.827) compared to other markers like GAMA (AUC = 1.0) . Methodological Recommendations :

  • Validate findings in larger cohorts to address variability in glucuronidation rates due to genetic polymorphisms (e.g., UGT1A9*3 allele) .
  • Combine with multi-omics data (e.g., proteomics of UGT isoforms) to improve biomarker specificity .

Q. What experimental designs are optimal for studying interspecies differences in UGT-mediated metabolism of salicylates?

In vitro-in vivo correlation (IVIVC) strategies :

  • Compare glucuronidation rates in human vs. rodent liver microsomes .
  • Use Bayesian modeling to predict hepatic flux (e.g., gluconeogenesis vs. glycogenolysis contributions) in vivo .
  • For hepatobiliary transport studies, employ bile-cannulated rat models to quantify glucuronide excretion .

Q. How can this compound be detected in complex plant matrices, and what are the implications for phytochemical research?

Case Study : this compound constituted 35.2% of phenolic content in walnut husk extracts, suggesting a novel biosynthetic pathway in plants . Methodology :

  • Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate glucuronides .
  • High-resolution MS/MS for structural elucidation, leveraging fragmentation patterns (e.g., m/z 315 → 175 for glucuronide cleavage) .

Q. What computational tools are available to integrate this compound into metabolic network models?

  • KEGG Pathway Mapping : this compound participates in pentose/glucuronate interconversions (hsa00040) via reactions R01383 (UGT-mediated) and R01478 (hydrolysis) .
  • Systems Pharmacology : Use platforms like SimBiology (MATLAB) to model glucuronide kinetics in aspirin metabolism .

Tables for Key Data

Q. Table 1. Diagnostic Performance of this compound vs. Other Metabolites

MetaboliteAUC ValueSensitivitySpecificityReference
This compound0.8270.820.78
GAMA1.0001.001.00
Cysteic acid0.8000.750.81

Q. Table 2. UGT Isoforms Involved in this compound Synthesis

IsoformActivity (pmol/min/mg)Tissue SpecificityReference
UGT1A912.4 ± 1.8Liver, Kidney
UGT1A63.2 ± 0.7Liver, Intestine
UGT2B72.1 ± 0.4Liver, Reproductive Organs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Salicylate glucuronide
Reactant of Route 2
Reactant of Route 2
1-Salicylate glucuronide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.